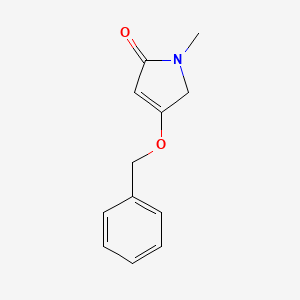
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- is a chemical compound belonging to the class of γ-lactam compounds. These compounds are known for their presence in various natural products, drugs, and biologically active molecules. The compound has a molecular formula of C₁₁H₁₃NO₂ and is characterized by its pyrrolidone ring structure with a phenylmethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: Methylation of the nitrogen atom in the pyrrolidone ring is often carried out using methyl iodide or dimethyl sulfate.
Attachment of the Phenylmethoxy Group: This step involves the reaction of the intermediate with benzyl alcohol or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrrolidone ring.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, benzyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyrrolidone derivatives.
Substitution: Formation of substituted pyrrolidone derivatives with various functional groups.
Scientific Research Applications
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydro-2H-pyrrol-2-one: A simpler analog without the phenylmethoxy group.
1-Methyl-1H-pyrrole-2(5H)-one: Another analog with a different substitution pattern.
2H-Pyrrol-2-one,1,5-dihydro-4-methoxy-: A compound with a methoxy group instead of a phenylmethoxy group.
Uniqueness
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-4-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxy group enhances its potential interactions with biological targets, making it a valuable compound in research and development.
Properties
CAS No. |
465531-76-4 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-methyl-3-phenylmethoxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H13NO2/c1-13-8-11(7-12(13)14)15-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3 |
InChI Key |
MCKMFCCFDGCMPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=CC1=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















